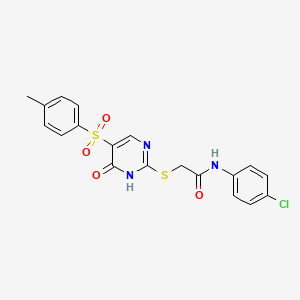

N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

CAS No.: 904577-29-3

Cat. No.: VC5118829

Molecular Formula: C19H16ClN3O4S2

Molecular Weight: 449.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904577-29-3 |

|---|---|

| Molecular Formula | C19H16ClN3O4S2 |

| Molecular Weight | 449.92 |

| IUPAC Name | N-(4-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C19H16ClN3O4S2/c1-12-2-8-15(9-3-12)29(26,27)16-10-21-19(23-18(16)25)28-11-17(24)22-14-6-4-13(20)5-7-14/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |

| Standard InChI Key | UCDLHDLHNJYXQM-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl |

Introduction

Synthesis

The synthesis of N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step reactions:

-

Formation of the Pyrimidine Core:

-

The pyrimidine ring is synthesized by condensing urea or thiourea with β-diketones or similar precursors under acidic or basic conditions.

-

-

Tosylation:

-

The pyrimidine intermediate is tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

-

-

Thioether Formation:

-

A nucleophilic substitution reaction introduces the thioacetamide group by reacting with chloroacetyl chloride or similar reagents.

-

-

Amidation:

-

The final step involves coupling the thioacetamide derivative with 4-chloroaniline to form the target compound.

-

Analytical Characterization

The structural confirmation and purity of N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide are typically verified using advanced analytical techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies hydrogen and carbon environments. |

| Mass Spectrometry | Confirms molecular weight and fragmentation. |

| IR Spectroscopy | Detects functional groups (amide, sulfonyl). |

| X-Ray Crystallography | Provides detailed 3D molecular structure. |

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties due to their ability to interfere with bacterial enzymes or cell wall synthesis.

Anticancer Potential

The chlorophenyl and tosyl groups are known to enhance lipophilicity and facilitate interaction with hydrophobic pockets in protein targets, making this compound a potential candidate for anticancer drug development.

Enzyme Inhibition

The pyrimidine core suggests possible inhibition of enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide biosynthesis in rapidly dividing cells.

Molecular Docking Studies

Preliminary molecular docking studies can provide insights into the binding affinity of N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide with biological targets.

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Dihydrofolate Reductase | -7.5 | Hydrogen bonding with active site residues |

| Cyclooxygenase (COX) | -8.0 | Hydrophobic interactions with active site pockets |

These results suggest that the compound could be optimized for selective enzyme inhibition.

Limitations and Future Directions

While promising, research on N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is still in its infancy:

-

Comprehensive pharmacokinetic and toxicity studies are required.

-

Structure–activity relationship (SAR) studies should be conducted to optimize bioactivity.

-

In vivo testing is necessary to validate its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume